molecular formula C10H8BrNO2 B1372890 4-Bromo-7-methyl-indole-6-caboxylic acid CAS No. 1167055-60-8

4-Bromo-7-methyl-indole-6-caboxylic acid

Cat. No. B1372890
CAS RN: 1167055-60-8
M. Wt: 254.08 g/mol
InChI Key: MUIZJQQMAUFRNL-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-indole-6-carboxylic acid (BMICA) is a chemical compound that has gained much attention in the scientific community due to its numerous applications in research and industry. It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of 4-Bromo-7-methyl-indole-6-carboxylic acid is C10H8BrNO2 . Its molecular weight is 254.08 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-7-methyl-indole-6-carboxylic acid derivatives have been utilized in the practical synthesis of certain chemical compounds, like CCR5 antagonists, through processes such as esterification and Claisen type reactions. These methods are significant in the development of orally active pharmaceutical agents (Ikemoto et al., 2005).

  • Brominated tryptophan derivatives, which are structurally similar to 4-Bromo-7-methyl-indole-6-carboxylic acid, have been investigated in marine sponges. These compounds exhibit potential as antimicrobial agents against bacteria like Staphylococcus epidermidis (Segraves & Crews, 2005).

  • The compound has been involved in the synthesis of other complex heterocyclic compounds, demonstrating its versatility in organic chemistry and potential in drug synthesis (Sonawane & Tripathi, 2013).

Biological and Pharmaceutical Applications

  • Certain indole derivatives, including those related to 4-Bromo-7-methyl-indole-6-carboxylic acid, have shown antimicrobial potential, indicating their significance in the development of new therapeutic agents (Kalshetty et al., 2012).

  • These indole derivatives have been used in the synthesis of nitrogen/sulfur heterocycles linked to indole, triazole, pyridazine, and quinoxaline rings. Such compounds have potential applications in pharmaceutical research due to their complex structures and chemical properties (Boraei et al., 2020).

  • The structure and reactivity of indole derivatives, including brominated indoles, have been crucial in understanding their interaction with biological systems and potential therapeutic applications (Nazir et al., 2018).

properties

IUPAC Name

4-bromo-7-methyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-7(10(13)14)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIZJQQMAUFRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1C(=O)O)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257397
Record name 4-Bromo-7-methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-methyl-1H-indole-6-carboxylic acid

CAS RN

1167055-60-8
Record name 4-Bromo-7-methyl-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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